molecular formula C6H14N2O B2929357 N-(3-aminopropyl)-N-methylacetamide CAS No. 84598-51-6

N-(3-aminopropyl)-N-methylacetamide

Cat. No.: B2929357
CAS No.: 84598-51-6
M. Wt: 130.191
InChI Key: PEMHCPZCFJGAEL-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-methylacetamide: is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3-aminopropyl group and a methyl group

Scientific Research Applications

Chemistry: N-(3-aminopropyl)-N-methylacetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and polymers.

Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, surfactants, and as a precursor for the synthesis of advanced materials.

Safety and Hazards

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research could focus on the development of new applications for N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, given its potential utility in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method to synthesize N-(3-aminopropyl)-N-methylacetamide involves the direct amidation of acetic acid with N-(3-aminopropyl)-N-methylamine. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Reductive Amination: Another approach involves the reductive amination of N-methylacetamide with 3-aminopropylamine. This reaction is usually catalyzed by a reducing agent like sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-aminopropyl)-N-methylacetamide can undergo oxidation reactions, typically forming corresponding amine oxides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Amine oxides, nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or alkoxylated derivatives.

Comparison with Similar Compounds

    N-(3-aminopropyl)-N-methylamine: This compound is structurally similar but lacks the acetamide group. It is used in similar applications but may exhibit different reactivity and properties.

    N-(3-aminopropyl)acetamide: This compound has a similar structure but without the methyl group on the nitrogen. It is used in organic synthesis and as an intermediate in pharmaceutical production.

    N-methylacetamide: This compound lacks the 3-aminopropyl group and is primarily used as a solvent and intermediate in organic synthesis.

Uniqueness: N-(3-aminopropyl)-N-methylacetamide is unique due to the presence of both the 3-aminopropyl and methyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis, research, and industry.

Properties

IUPAC Name

N-(3-aminopropyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(9)8(2)5-3-4-7/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMHCPZCFJGAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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